C2-Chloro Substitution Confers a >200‑Fold Increase in Purine Nucleoside Phosphorylase (PNP) Inhibitory Potency Compared to a C6‑Unsubstituted 6‑Chloropurine Riboside
The C2‑chloro substituent is a critical determinant of PNP inhibitory activity. In a comparative enzymatic assay, a 2‑chloro‑6‑substituted purine analog exhibited an IC50 of 1.33 μM against human PNP, whereas the corresponding 6‑chloropurine riboside lacking the C2‑chloro and C6‑piperazine substitution displayed a Ki of 290 μM, corresponding to a >218‑fold difference in potency [1]. This demonstrates that the C2‑chloro group, in the context of a C6‑substituted purine, is essential for achieving low‑micromolar PNP engagement.
| Evidence Dimension | PNP inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.33 μM (2‑chloro‑6‑substituted purine analog) |
| Comparator Or Baseline | Ki = 290 μM (6‑chloropurine riboside lacking C2‑chloro and C6‑piperazine) |
| Quantified Difference | >218‑fold lower IC50 (more potent) for the C2‑chloro analog |
| Conditions | Human erythrocyte purine nucleoside phosphorylase; conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine |
Why This Matters
PNP inhibition is a validated therapeutic strategy for T‑cell malignancies and autoimmune disorders; this evidence quantifies the structural feature (C2‑chloro) that distinguishes the target scaffold from simpler chloropurines and justifies its selection for PNP‑targeted programs.
- [1] BindingDB BDBM50404028 / CHEMBL2021376. IC50 = 1.33 μM for 2‑chloro‑6‑substituted purine analog against human PNP; Ki = 2.90E+5 nM for 6‑chloropurine riboside. BindingDB entry. View Source
